molecular formula C21H24N2O3S B1145957 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine CAS No. 143239-22-9

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine

Cat. No. B1145957
M. Wt: 384.49
InChI Key:
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Description

The compound is a derivative of styryl dyes, which are often used in fluorescence microscopy and other applications due to their fluorescent properties . Styryl dyes are known for their planar structure in the ground state .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) have been synthesized via Knoevenagel condensation reaction followed by metathesization reaction .


Molecular Structure Analysis

Styryl dyes like this compound are typically planar in the ground state . The energy minimum of the excited molecule corresponds to a twisted conformation with a 90° angle between the planar fragments .


Chemical Reactions Analysis

Styryl dyes undergo a facile photoinduced trans-cis isomerization . The cis isomer has a short lifetime and does not contribute appreciably to the steady-state emission spectrum .


Physical And Chemical Properties Analysis

Styryl dyes like this compound have absorption and fluorescence spectra that can be shifted to longer wavelengths . They also show strong fluorescence with quantum yield and fluorescence lifetime increasing upon increasing the solvent viscosity .

Safety And Hazards

While specific safety data for this compound is not available, similar compounds like 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Styryl dyes have potential applications in various fields. For example, they can be used as a light absorber in the development of a photoinitiator based system . They are also used in selective staining of mitochondria in living cells .

properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINYYMJADUXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine

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